molecular formula C11H12Cl3NO2 B1398504 (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1049734-30-6

(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B1398504
M. Wt: 296.6 g/mol
InChI Key: NACVTQKGIIMSTG-RJUBDTSPSA-N
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Description

(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known as DCPPH, is an organic compound that belongs to the pyrrolidine family. It is a crystalline solid at room temperature and is soluble in water, alcohol, and other organic solvents. DCPPH has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and pharmacology.

Scientific Research Applications

Influenza Neuraminidase Inhibition

(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride and its derivatives have been explored for their potential in inhibiting influenza neuraminidase. Research demonstrates the synthesis of potent inhibitors in this category, highlighting their relevance in antiviral therapy (Wang et al., 2001).

Nucleic Acid Interactions

Another area of interest is the incorporation of (3R,4S)-pyrrolidine derivatives into oligodeoxynucleotides, forming intercalating nucleic acids (INAs). These INAs have shown varying degrees of stability in DNA/RNA duplexes, which is crucial for understanding nucleic acid interactions and potentially developing new therapeutic agents (Filichev & Pedersen, 2003).

Potential Biological Activities

Molecular docking studies have been conducted to predict the biological activity of hydroacridine (quinoline) derivatives, including compounds with (3R,4S)-pyrrolidine structures. These studies have identified potential applications of these compounds as cholinesterase inhibitors, anti-inflammatory, and anticonvulsant agents (Smetanin et al., 2021).

Biotransformation and Organic Synthesis

Research has also focused on the biotransformation of pyrrolidine-2,5-dicarboxamides, demonstrating their utility in organic synthesis. This research has led to the scalable preparation of compounds like (2R,5R)- and (2R,5S)-5-carbamoylpyrrolidine-2-carboxylic acids, which are valuable in the synthesis of drug-like compounds (Chen et al., 2012).

properties

IUPAC Name

(3R,4S)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2.ClH/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16;/h1-3,8-9,14H,4-5H2,(H,15,16);1H/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACVTQKGIIMSTG-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719311
Record name (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS RN

1049734-30-6
Record name (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 2
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 3
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 4
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 5
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 6
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

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